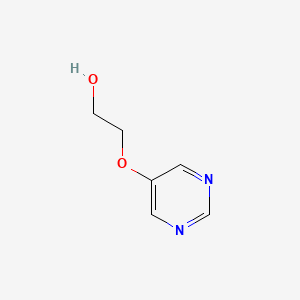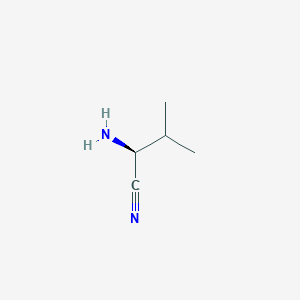
3-bromotetrahydro-2H-pyran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromotetrahydro-2H-pyran-2-ol is a chemical compound with the molecular formula C5H9BrO It is a brominated derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The bromine atom can be reduced to form tetrahydropyran-2-ol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of tetrahydropyran-2-ol derivatives.
Oxidation: Formation of 3-bromo-tetrahydropyran-2-one.
Reduction: Formation of tetrahydropyran-2-ol.
Scientific Research Applications
3-bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various derivatives.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-bromotetrahydro-2H-pyran-2-ol depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-tetrahydropyran-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Tetrahydropyran-2-one: An oxidized form of tetrahydropyran-2-ol, lacking the hydroxyl group.
Uniqueness
3-bromotetrahydro-2H-pyran-2-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
103755-65-3 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
3-bromooxan-2-ol |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2 |
InChI Key |
KDVYYOYHKBYRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]-](/img/structure/B8777821.png)









